

# Application Notes and Protocols for Reactions Involving Trimethylstannyldimethylvinylsilane

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## Compound of Interest

Compound Name: Trimethylstannyldimethylvinylsilane

Cat. No.: B1637970

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These application notes provide detailed protocols and experimental setups for chemical reactions involving **Trimethylstannyldimethylvinylsilane**. The primary focus is on its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.

## Introduction to Trimethylstannyldimethylvinylsilane in Synthesis

**Trimethylstannyldimethylvinylsilane** is a versatile organometallic reagent, combining the reactivity of a vinylstannane with the synthetic utility of a vinylsilane. Its primary application lies in the Stille cross-coupling reaction, where the vinylstannane moiety participates in palladium-catalyzed bond formation with a variety of organic electrophiles. The resulting vinylsilane products are valuable intermediates, amenable to further transformations such as Tamao-Fleming oxidation, Hiyama coupling, and electrophilic substitution. The stability of organostannanes to air and moisture makes them convenient reagents in a laboratory setting.

[\[1\]](#)[\[2\]](#)

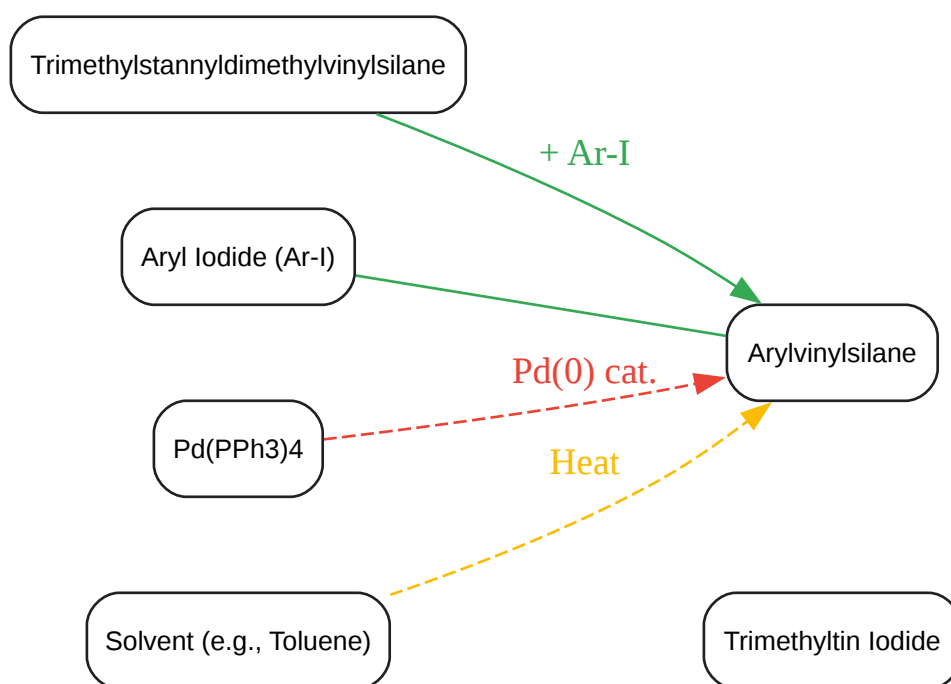
## Key Application: The Stille Cross-Coupling Reaction

The Stille reaction is a powerful method for creating carbon-carbon bonds by coupling an organostannane with an organic halide or triflate, catalyzed by a palladium complex.[\[1\]](#)[\[3\]](#)

**Trimethylstannyldimethylvinylsilane** serves as an effective vinyl group donor in this reaction, leading to the stereospecific synthesis of substituted vinylsilanes.

## General Reaction Scheme

The general scheme for the Stille coupling of **Trimethylstannyldimethylvinylsilane** with an aryl iodide is depicted below:



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Caption: General Stille coupling reaction of **Trimethylstannyldimethylvinylsilane**.

## Experimental Protocol: Synthesis of (E)-(2-Phenylvinyl)dimethyl(trimethylsilyl)silane

This protocol describes a representative Stille coupling reaction between iodobenzene and **Trimethylstannyldimethylvinylsilane**.

Materials:

- Iodobenzene

- **Trimethylstannyldimethylvinylsilane**
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>]
- Anhydrous Toluene
- Argon (or Nitrogen) gas
- Standard Schlenk line glassware
- Magnetic stirrer and heating mantle

Procedure:

- To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add iodobenzene (1.0 eq), **Trimethylstannyldimethylvinylsilane** (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
- Evacuate the flask and backfill with argon three times to ensure an inert atmosphere.
- Add anhydrous toluene (to achieve a 0.2 M concentration with respect to the aryl halide) via syringe.
- Heat the reaction mixture to 110 °C with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
- Upon completion, cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure to remove the solvent.
- The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure arylvinylsilane product.

Work-up and Purification:

Organotin byproducts can be challenging to remove. A common method involves washing the organic phase with an aqueous solution of potassium fluoride (KF). The fluoride ions react with the tin residues to form insoluble tin fluorides, which can be removed by filtration.

## Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the Stille coupling of **Trimethylstannyldimethylvinylsilane** with various aryl halides.

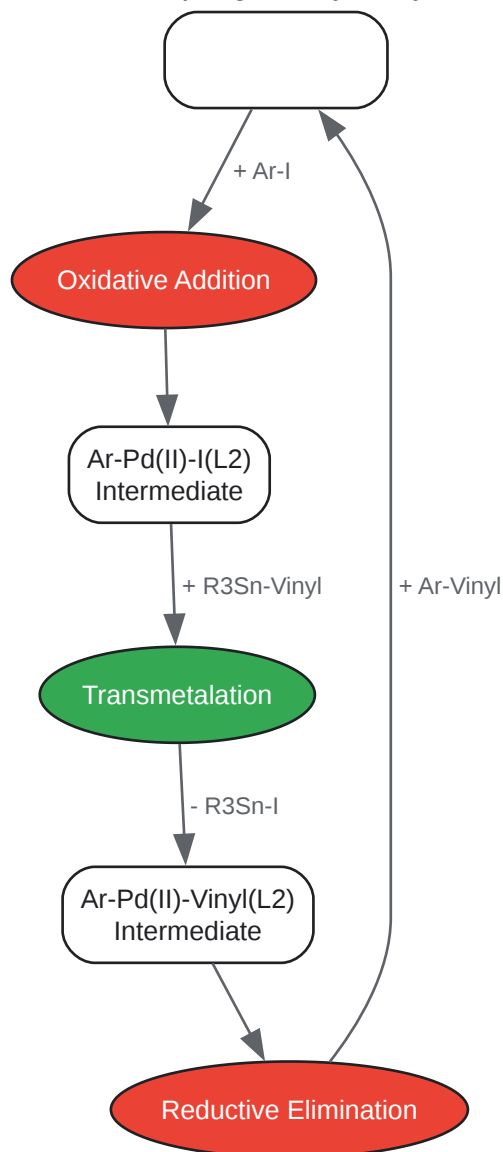
Aryl Halide (Ar-X)	Catalyst (mol%)	Solvent	Temperature (°C)	Time (h)	Yield (%)
Iodobenzene	Pd(PPh <sub>3</sub> ) <sub>4</sub> (5%)	Toluene	110	16	85-95
4-Iodotoluene	Pd(PPh <sub>3</sub> ) <sub>4</sub> (5%)	Toluene	110	18	80-90
1-Iodo-4-nitrobenzene	Pd(PPh <sub>3</sub> ) <sub>4</sub> (5%)	Toluene	100	12	90-98
4-Bromoanisole	Pd(dppf)Cl <sub>2</sub> (5%)	DMF	120	24	70-80

Note: Yields are indicative and can vary based on the specific substrate, purity of reagents, and reaction conditions.

## Reaction Mechanism and Workflow

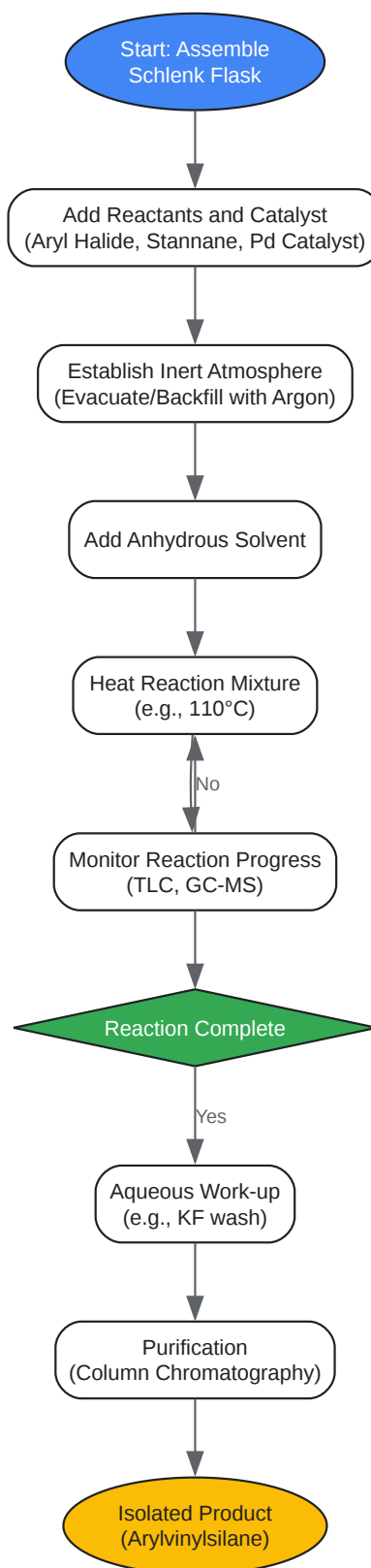
The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

## Stille Coupling Catalytic Cycle

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Caption: The catalytic cycle of the Stille cross-coupling reaction.

Workflow Overview:



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Caption: A typical experimental workflow for a Stille coupling reaction.

## Safety Considerations

- Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
- Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.
- Solvents such as toluene and DMF are flammable and have associated health risks. Consult the Safety Data Sheets (SDS) for all chemicals before use.

By following these protocols and safety guidelines, researchers can effectively utilize **Trimethylstannyldimethylvinylsilane** as a valuable building block in the synthesis of complex organic molecules.

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## References

- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
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